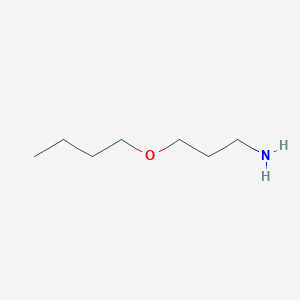
3-Butoxypropylamin
Übersicht
Beschreibung
3-Butoxypropylamine, also known as γ-Butoxypropylamine, 3-(Butyloxy)propylamine, or 3-Aminopropyl butyl ether, is an organic compound with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol . It is a clear, colorless to light yellow liquid with a boiling point of 169-170°C and a density of 0.853 g/mL at 25°C . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
3-Butoxypropylamine has a wide range of applications in scientific research:
Biology: This compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: 3-Butoxypropylamine is used in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
. The primary targets of 3-Butoxypropylamine are not explicitly mentioned in the available literature. .
Mode of Action
Given its use in the synthesis of n-functionalized bis(phosphino)amine ligands, it can be inferred that it likely interacts with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the target molecules .
Biochemical Pathways
Considering its role in the synthesis of n-functionalized bis(phosphino)amine ligands, it may be involved in the regulation of phosphorus-containing biochemical pathways .
Pharmacokinetics
Its physical properties such as boiling point (169-170 °c/756 mmhg) and density (0853 g/mL at 25 °C) suggest that it is a volatile and relatively low-density compound .
Result of Action
Given its use in the synthesis of n-functionalized bis(phosphino)amine ligands, it can be inferred that it contributes to the formation of these ligands, which may have various effects depending on their specific roles and applications .
Action Environment
Like many chemical compounds, its stability, reactivity, and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Biochemische Analyse
Biochemical Properties
3-Butoxypropylamine plays a significant role in biochemical reactions, particularly in the synthesis of N-functionalized bis(phosphino)amine ligands . It interacts with various enzymes, proteins, and other biomolecules. The compound’s primary interaction is with enzymes involved in the synthesis of ligands, where it acts as a reactant. The nature of these interactions involves the formation of covalent bonds with the target molecules, facilitating the synthesis of complex ligands used in various biochemical applications .
Cellular Effects
3-Butoxypropylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, 3-Butoxypropylamine can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of action of 3-Butoxypropylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 3-Butoxypropylamine binds to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Furthermore, 3-Butoxypropylamine can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butoxypropylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Butoxypropylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Butoxypropylamine in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 3-Butoxypropylamine vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and function, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. High doses of 3-Butoxypropylamine can lead to cellular damage, oxidative stress, and other adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-Butoxypropylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are further processed by the cell . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within the cell, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 3-Butoxypropylamine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, facilitated by specific transporters . Once inside the cell, 3-Butoxypropylamine can bind to various proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-Butoxypropylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and targeting signals . This localization can affect the compound’s activity and function, influencing its overall biochemical effects within the cell .
Vorbereitungsmethoden
3-Butoxypropylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropylamine with butanol in the presence of a base, such as sodium hydroxide, to form 3-butoxypropylamine . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Butoxypropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 3-butoxypropylamine to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted amines, amides, and nitriles .
Vergleich Mit ähnlichen Verbindungen
3-Butoxypropylamine can be compared with other similar compounds, such as:
3-Ethoxypropylamine: Similar in structure but with an ethoxy group instead of a butoxy group. It has different reactivity and applications.
3-Methoxypropylamine: Contains a methoxy group, leading to different physical and chemical properties.
3-Propoxypropylamine: Another similar compound with a propoxy group, used in different synthetic applications.
Each of these compounds has unique properties and applications, making 3-butoxypropylamine distinct in its specific uses and reactivity.
Eigenschaften
IUPAC Name |
3-butoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUBRQWGZPPVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066070 | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-88-0 | |
| Record name | 3-Butoxy-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016499880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butoxypropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the aggregation behavior of 3-Butoxypropylamine in aqueous solutions?
A: Research using ultrasonic absorption methods reveals that 3-Butoxypropylamine exhibits an interesting aggregation behavior in water. At concentrations above 0.5 mol dm−3, a second relaxation process, beyond the proton-transfer reaction, is observed. This secondary process is attributed to an aggregation reaction, specifically a tetramer formation, represented as 4A ↔ A4. This suggests that four 3-Butoxypropylamine molecules tend to aggregate in solution at higher concentrations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

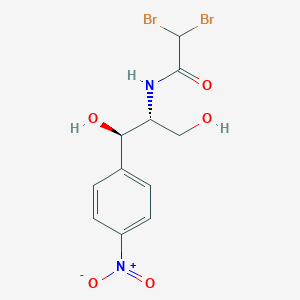
![[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate](/img/structure/B103685.png)

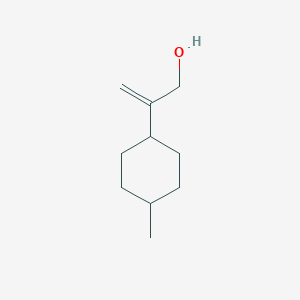
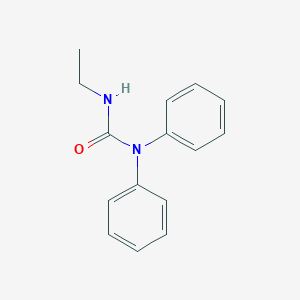
![12-ethylbenzo[a]anthracene](/img/structure/B103690.png)
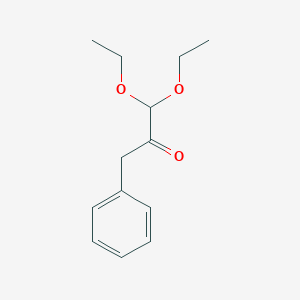

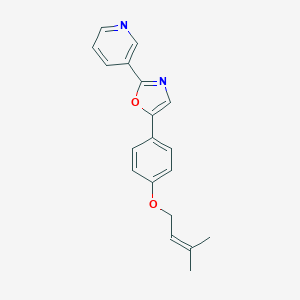

![(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)

